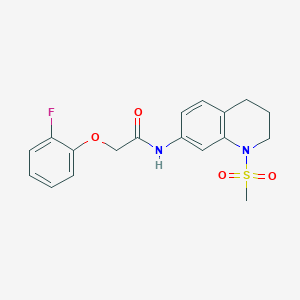
2-(2-fluorophenoxy)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is listed in chemical databases, but detailed information about its properties or applications is not readily available1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound23.
Molecular Structure Analysis
I’m sorry, but I couldn’t retrieve the molecular structure analysis for this compound.Chemical Reactions Analysis
I’m sorry, but I couldn’t retrieve the chemical reactions analysis for this compound.Scientific Research Applications
Fluoroquinolone Photosensitization
Research has highlighted the importance of quinolone antibiotics in treating a broad spectrum of bacterial infections. The chemical modification of these compounds, including the substitution of fluorine, significantly enhances their antibacterial activity. Quinolones act by inhibiting DNA gyrase, a bacterial enzyme crucial for DNA replication. While the compound is not explicitly mentioned, the study of fluoroquinolones provides a foundational understanding of how structural modifications can improve therapeutic efficacy and broaden the spectrum of antibacterial activity (Ferguson, 1995).
Synthesis and Pharmacological Activities
A comprehensive survey on the synthesis and pharmacological activities of phenoxy acetamide derivatives, including chalcone, indole, and quinoline, showcases their potential as therapeutic candidates. The study emphasizes the chemical diversity of phenoxy acetamide and its derivatives in providing pharmacologically interesting compounds with a wide array of compositions. This underlines the importance of structural diversity in medicinal chemistry for the development of new drugs with enhanced safety and efficacy profiles (Al-Ostoot et al., 2021).
Quinoline Derivatives as Corrosion Inhibitors
Quinoline and its derivatives, due to their high electron density and polar substituents, are extensively used as anticorrosive materials. This review underscores the application of quinoline-based compounds beyond pharmacological interests, demonstrating their utility in protecting metallic surfaces against corrosion. Such applications highlight the versatility of quinoline derivatives in various industrial settings, marking the importance of chemical research in addressing practical issues like corrosion (Verma et al., 2020).
Fluorogenic and Chromogenic Sensing
The development of quinoxaline-based chemosensors for detecting inorganic anions and biomolecules showcases the application of quinoline derivatives in analytical chemistry. These sensors provide sensitive and selective detection methods for various analytes, illustrating the compound's utility in environmental monitoring, clinical diagnostics, and research laboratories. The incorporation of quinoxaline and sulfonamide groups into chemosensors emphasizes the role of structural modification in enhancing the specificity and sensitivity of detection methods (Dey et al., 2018).
Future Directions
Unfortunately, I couldn’t find any information on the future directions of this compound1.
properties
IUPAC Name |
2-(2-fluorophenoxy)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4S/c1-26(23,24)21-10-4-5-13-8-9-14(11-16(13)21)20-18(22)12-25-17-7-3-2-6-15(17)19/h2-3,6-9,11H,4-5,10,12H2,1H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPINRUKMWMLNPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)COC3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenoxy)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

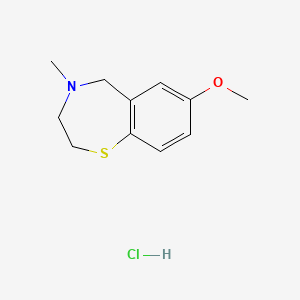
![3-[2-(Benzenesulfonyl)-5-(furan-2-yl)-3,4-dihydropyrazol-3-yl]-2-chloro-7-ethoxyquinoline](/img/structure/B2382891.png)
![1-[(4-Methoxyphenoxy)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B2382893.png)
![N-(3,4-dimethoxyphenyl)-2-((3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2382895.png)
![1-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-(4-fluorophenoxy)ethanone](/img/structure/B2382898.png)
![(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone](/img/structure/B2382900.png)
![Ethyl 4-(2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2382901.png)
![[5-[(E)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methoxybenzoate](/img/structure/B2382904.png)
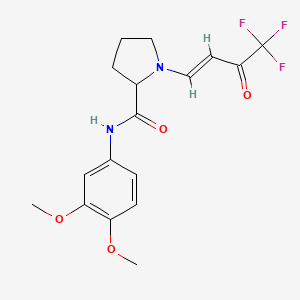
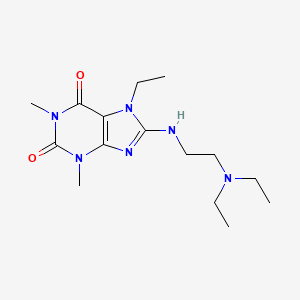
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide](/img/structure/B2382909.png)
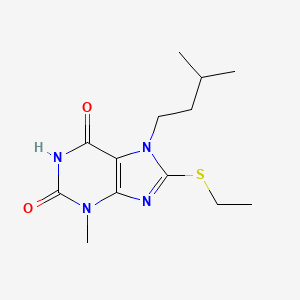
![1-[(3-Nitrobenzenesulfonyl)azanidyl]pyridin-1-ium](/img/structure/B2382912.png)
![N-(2,5-dimethoxyphenyl){[3-(4-methylphenyl)adamantanyl]amino}carboxamide](/img/structure/B2382913.png)